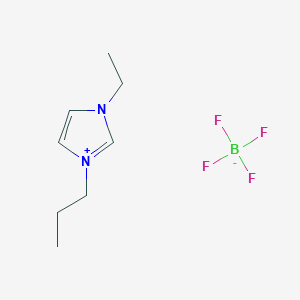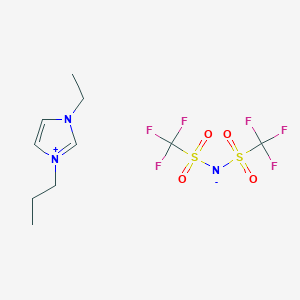
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . The compound has a molecular weight of 422.41 .
Synthesis Analysis
While specific synthesis methods for 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide were not found, similar compounds such as 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide have been used in the fabrication of lithium-ion batteries .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a melting point of 12°C and a specific gravity of 1.44 . The refractive index is 1.42 . It’s also worth noting that the compound has a density of 1.412 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Electrolyte in Sodium-Ion Batteries
Similar to its use in lithium-ion batteries, this compound serves as an electrolyte in sodium-ion batteries. Its properties such as non-volatility, high thermal stability, and high ionic conductivity are particularly beneficial in these applications .
Dye-Sensitized Solar Cells
The compound is applied in dye-sensitized solar cells as an electrolyte. Its role is crucial in the conversion of solar energy into electrical energy, leveraging its stable ionic nature and conductivity .
Media for Synthesis of Conducting Polymers
In the field of polymer science, 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide is used as a medium for the synthesis of conducting polymers. These polymers have applications in various electronic devices due to their conductive properties .
Intercalation Electrode Materials
The compound finds use in the synthesis of intercalation electrode materials. These materials are essential components in rechargeable batteries, where they allow the insertion and extraction of ions during the battery’s operation .
Electrodeposition
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide: is also valuable in the process of electrodeposition. This process involves the deposition of a material onto an electrode, which is a fundamental step in the manufacturing of electronic components .
Energy Storage in Super Capacitors
Due to its electrochemical properties, the compound is used in super capacitors for energy storage. Super capacitors are known for their ability to provide quick bursts of energy and have a wide range of applications in electronics .
Organic Synthesis
Lastly, the compound is employed in organic synthesis. Its stable ionic nature makes it a suitable candidate for various reactions and processes in the synthesis of organic compounds .
Safety and Hazards
Zukünftige Richtungen
Ionic liquids like 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide have promising applications in the field of energy storage, particularly in the fabrication of lithium-ion batteries . They are being extensively researched due to their low viscosity and high conductivity . Their future use could revolutionize the battery industry .
Wirkmechanismus
Target of Action
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide, also known as 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide; 99%, is primarily used in the fabrication of lithium-ion batteries . Its primary targets are the anode, cathode, and electrolyte components of these batteries .
Mode of Action
This compound is a type of room temperature ionic liquid (RTIL) that exhibits a wide electrochemical window . It interacts with the anode, cathode, and electrolyte in lithium-ion batteries, facilitating the charge-discharge cycle .
Result of Action
The result of the compound’s action is the efficient operation of lithium-ion batteries. It contributes to the battery’s charge-discharge cycle, thereby enabling the storage and release of electrical energy .
Action Environment
The action of 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, its solubility and diffusivity can vary with temperature . Furthermore, its efficacy and stability may be affected by the presence of impurities such as water .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2F6NO4S2/c1-2-6-9-7-4-3-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBKZWRIXRCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpyridinium bis(trifluoromethylsulfonyl)imide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)



